N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide
Description
N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a nitrophenyl group and an acetamide moiety
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-16(2)15(20)12-17-8-5-9-18(11-10-17)13-6-3-4-7-14(13)19(21)22/h3-4,6-7H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAOFNGUJYTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Acetamide Formation: The final step involves the acylation of the diazepane derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: Formation of N,N-dimethyl-2-[4-(2-aminophenyl)-1,4-diazepan-1-yl]acetamide
Substitution: Formation of various substituted acetamides
Oxidation: Formation of nitroso or nitro derivatives
Scientific Research Applications
N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the diazepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-[4-(2-aminophenyl)-1,4-diazepan-1-yl]acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N,N-dimethyl-2-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]acetamide: A derivative with a chloro substituent on the phenyl ring.
N,N-dimethyl-2-[4-(2-methylphenyl)-1,4-diazepan-1-yl]acetamide: A derivative with a methyl group on the phenyl ring.
Uniqueness
N,N-dimethyl-2-[4-(2-nitrophenyl)-1,4-diazepan-1-yl]acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
